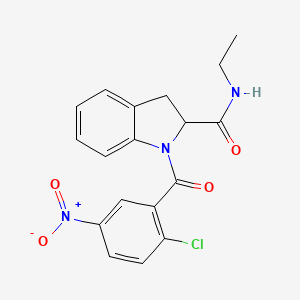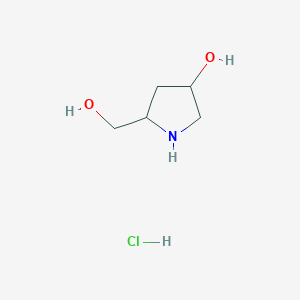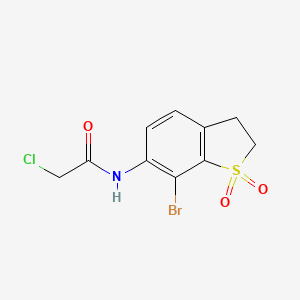
1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chloro-nitrobenzoyl group attached to an indoline carboxamide structure, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide typically involves multiple steps, starting with the preparation of 2-chloro-5-nitrobenzoic acid. This intermediate is synthesized through a nitration reaction of o-chlorobenzoic acid using concentrated sulfuric acid and nitric acid . The resulting 2-chloro-5-nitrobenzoic acid is then subjected to further reactions to introduce the indoline and carboxamide groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted regioselective amination can be employed to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the chloro and nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in binding to enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, disrupting normal biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole
- 1-(2-chloro-5-nitrobenzoyl)azepane
- 2-chloro-5-nitrobenzoic acid
Uniqueness
1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide is unique due to its specific combination of functional groups and its indoline backbone. This structure provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
1-(2-chloro-5-nitrobenzoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-2-20-17(23)16-9-11-5-3-4-6-15(11)21(16)18(24)13-10-12(22(25)26)7-8-14(13)19/h3-8,10,16H,2,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNNLKDIXBISSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-3-(furan-2-yl)-N-[1-(thiophen-2-yl)cyclopentyl]prop-2-enamide](/img/structure/B2837511.png)


![4-[(4-Bromophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2837515.png)
![4-[2-(3,4-Dimethoxyphenyl)ethyl]-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2837519.png)
![N-(3,4-difluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2837520.png)




![2-Ethoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2837529.png)
![2-(3-Azabicyclo[3.2.2]nonane-3-carbonyl)benzoic acid](/img/structure/B2837530.png)
![1-Methyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B2837531.png)
![3-Methyl-7-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2837533.png)
